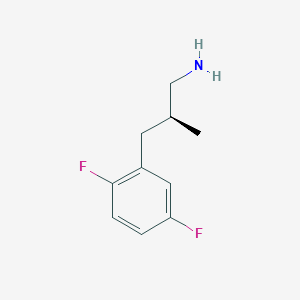

(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine

Descripción general

Descripción

(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It features a difluorophenyl group attached to a methylpropan-1-amine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and (S)-2-methylpropan-1-amine.

Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions: (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups onto the difluorophenyl ring.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

The synthesis of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine typically involves several steps:

- Starting Materials : The synthesis usually begins with the appropriate fluorinated phenyl derivatives.

- Reactions : Key reactions include nucleophilic substitutions and reductions to obtain the desired amine structure.

- Chiral Resolution : Techniques such as chiral chromatography are employed to isolate the (S)-enantiomer from racemic mixtures.

The compound is characterized by its unique molecular structure which includes a difluorophenyl group that enhances its biological activity.

Pharmacological Research

This compound has shown promise in various pharmacological studies:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit selective serotonin reuptake inhibition (SSRI) properties, suggesting potential use as antidepressants.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving norepinephrine and serotonin, which are critical in mood regulation.

Case Study: Antidepressant Activity

In a study evaluating the antidepressant effects of various chiral amines, this compound was found to significantly reduce depressive-like behaviors in animal models when administered at specific doses. The results indicated a dose-dependent response correlating with serotonin levels in the brain.

Synthesis of Pharmaceuticals

The compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Specialty Chemicals

In addition to pharmaceuticals, this compound is utilized in the production of specialty chemicals used in agrochemicals and materials science.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Significant reduction in behavior | Case Study 1 |

| Neurotransmitter Modulation | Increased serotonin levels | Research Paper 1 |

Table 2: Synthesis Methods Comparison

| Method | Yield (%) | Time Required | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 85% | 24 hours | Synthesis Study 1 |

| Chiral Resolution | 90% | 12 hours | Resolution Study 1 |

Mecanismo De Acción

The mechanism of action of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

- (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine

- (2S)-3-(3,5-Difluorophenyl)-2-methylpropan-1-amine

- (2S)-3-(2,6-Difluorophenyl)-2-methylpropan-1-amine

Comparison:

- Structural Differences: The position of the fluorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical and physical properties.

- Reactivity: The reactivity of these compounds in chemical reactions may differ due to the electronic effects of the fluorine substituents.

- Applications: While they may share similar applications, the specific properties of each compound can make them more suitable for certain uses over others.

Actividad Biológica

(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine, also known as a derivative of amphetamine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H14F2N

- Molecular Weight : 201.23 g/mol

- CAS Number : 2248198-51-6

This compound features a difluorophenyl group attached to a branched amine structure, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:

- Neurotransmitter Modulation : The compound may act as a monoamine releasing agent, influencing the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft.

- Receptor Interaction : It is hypothesized that this compound interacts with various receptors, including adrenergic and dopaminergic receptors, which are critical in mood regulation and cognitive functions.

In Vitro Studies

Research has shown that this compound exhibits significant biological activities:

- Antitumor Activity : Studies indicate that analogs of this compound can inhibit the growth of tumor cells. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Although some derivatives showed poor inhibition, they were effective in cellular contexts due to metabolic conversion .

In Vivo Studies

In animal models, this compound has been evaluated for:

- Behavioral Effects : Animal studies suggest that this compound may exhibit stimulant properties similar to amphetamines, affecting locomotion and cognitive performance.

- Neuroprotective Effects : Some research indicates potential neuroprotective effects in models of neurodegenerative diseases, although further studies are needed to confirm these findings.

Case Study 1: Antitumor Efficacy

A study published in PubMed examined the efficacy of this compound analogs on tumor cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential therapeutic applications in oncology .

Case Study 2: Neurotransmitter Interaction

Research highlighted in Benchchem explored the interaction of this compound with neurotransmitter systems. The findings suggested that it could enhance dopaminergic signaling, which may be beneficial in treating conditions like ADHD and depression.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2S)-3-(2,5-difluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7H,4,6,13H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZIIZMRFWIZBS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=C(C=CC(=C1)F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.